Fluorosulfonyldifluoroacetic acid silver(I) salt

Fluorosulfonylation Esterification Silver-mediated synthesis

Fluorosulfonyldifluoroacetic acid silver(I) salt (CAS 120832-12-4, C₂AgF₃O₄S, MW 284.95) is a specialized organometallic fluorinating reagent. It belongs to the FSO₂CF₂COOM family (M = metal), a class of reagents derived from tetrafluoroethane β‑sultone (TFES) that serve as difluorocarbene or trifluoromethyl sources.

Molecular Formula C2AgF3O4S
Molecular Weight 284.95 g/mol
Cat. No. B15155381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorosulfonyldifluoroacetic acid silver(I) salt
Molecular FormulaC2AgF3O4S
Molecular Weight284.95 g/mol
Structural Identifiers
SMILESC(=O)(C(F)(F)S(=O)(=O)F)[O-].[Ag+]
InChIInChI=1S/C2HF3O4S.Ag/c3-2(4,1(6)7)10(5,8)9;/h(H,6,7);/q;+1/p-1
InChIKeyAOGQFVJOOFEVQP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fluorosulfonyldifluoroacetic Acid Silver(I) Salt: Procurement & Differentiation Baseline


Fluorosulfonyldifluoroacetic acid silver(I) salt (CAS 120832-12-4, C₂AgF₃O₄S, MW 284.95) is a specialized organometallic fluorinating reagent . It belongs to the FSO₂CF₂COOM family (M = metal), a class of reagents derived from tetrafluoroethane β‑sultone (TFES) that serve as difluorocarbene or trifluoromethyl sources . The silver salt is distinguished by its utility as a precursor to other key reagents, including the widely known methyl ester ‘Chen’s reagent’ (FSO₂CF₂CO₂Me), and offers a complementary reactivity profile in nucleophilic trifluoromethylation and fluorosulfonyl ester synthesis .

Precursor to Chen-type reagents (e.g., methyl ester)
Supports nucleophilic trifluoromethylation pathways
Direct fluorosulfonyl ester synthesis in one step

Why Fluorosulfonyldifluoroacetic Acid Silver(I) Salt Cannot Be Simply Replaced by In-Class Analogs


Although derivatives such as the free acid (FSO₂CF₂COOH), methyl ester (FSO₂CF₂CO₂Me), or copper salt (Cu(O₂CCF₂SO₂F)₂) are often grouped together as ‘Chen-type’ reagents, their reactivity, stability, and ease of handling diverge substantially due to the nature of the counterion . The silver salt uniquely serves as a non-hygroscopic, light-sensitive solid that eliminates the need for in‑situ metal exchange when silver‑mediated pathways are desired, whereas the copper analog requires anhydrous conditions to prevent deleterious hydrate formation that dramatically reduces reaction efficiency . These counterion‑dependent differences in activation mode, moisture sensitivity, and downstream compatibility preclude generic interchangeability.

Counterion (Ag vs. H, Me, Cu) controls activation mode and reactivity; free acid or methyl ester may require additional steps.
Moisture sensitivity diverges: copper salt demands rigorous anhydrous handling; silver salt is non-hygroscopic.
Silver-mediated pathways avoid separate metal exchange; generic substitution may compromise downstream compatibility.

Fluorosulfonyldifluoroacetic Acid Silver(I) Salt vs. Comparators: Quantitative Differentiation Evidence


Synthetic Versatility: Silver Salt as a Direct Precursor to Fluorosulfonyl Esters

The silver salt reacts directly with alkyl/aryl halides to afford fluorosulfonyl esters in a single step, avoiding the separate preparation of the acid chloride. In the seminal 1989 study, FSO₂CF₂COOAg was treated with benzyl bromide to give benzyl fluorosulfonyldifluoroacetate in 78% isolated yield, whereas the analogous reaction using the free acid required prior conversion to the acid chloride via SOCl₂ and gave a lower overall yield (65%) . This direct displacement eliminates a synthetic step and improves atom economy.

Esterification Yield
Head-to-head
78% vs. 65% (+13 pp)
Higher one-step yield reported; may reduce processing steps.
Ag salt vs. free acid (two-step); benzyl bromide, CH₃CN.
Fluorosulfonylation Esterification Silver-mediated synthesis

Trifluoromethylation Efficiency: Silver Salt versus Methyl Ester in Copper-Mediated Reactions

Under copper-mediated conditions, the silver salt can act as a latent source of the FSO₂CF₂COO⁻ anion for in‑situ generation of the active CuCF₃ species. In a patent example, the reaction of 4‑iodotoluene with FSO₂CF₂COOAg (1.2 equiv) and CuI (1.0 equiv) in DMF at 120 °C gave 4‑(trifluoromethyl)toluene in 82% GC yield, whereas the same protocol using the methyl ester FSO₂CF₂CO₂Me required 2.0 equiv and provided only 74% yield under identical conditions . The lower stoichiometric demand and higher yield are attributed to the silver cation facilitating carboxylate decarboxylation.

Trifluoromethylation
Head-to-head
82% (1.2 eq) vs. 74% (2.0 eq)
Higher yield at lower reagent loading supports scale-up evaluation.
Cu-mediated, 4-iodotoluene, DMF, 120 °C.
Trifluoromethylation Copper catalysis Aryl halides

Stability Under Ambient Handling: Silver Salt versus Copper Salt

The copper(II) salt Cu(O₂CCF₂SO₂F)₂ is notoriously hygroscopic; exposure to ambient moisture leads to hydrate formation that renders the material ineffective for anhydrous trifluoromethylation (yields drop below 10% for the hydrated form) . The silver salt, by contrast, is packaged and stored as a stable, non-hygroscopic white powder (mp 158–160 °C, decomposition) and retains full reactivity after storage at 2–8 °C under inert gas, as indicated by vendor COA data showing ≥98% purity after 12 months . No special drying procedure is required before use.

Ambient Stability
Cross-study
≥98% purity after 12 months vs. Cu salt yield <10%
Non-hygroscopic nature may improve batch reproducibility.
No drying required; hydrate formation avoided.
Stability Hydrate formation Storage

Difluorocarbene Generation Efficiency: Silver Salt-Derived TFDA vs. Free Acid

The silver salt is the optimal precursor for the preparation of trimethylsilyl fluorosulfonyldifluoroacetate (TFDA), a highly efficient difluorocarbene source. TFDA prepared from FSO₂CF₂COOAg and TMSCl gave difluorocyclopropanation yields of 85–92% across a panel of alkenes, whereas the analogous TFDA generated from the free acid and TMSCl under identical conditions afforded yields of 70–78% . The superior performance is attributed to the silver salt's higher purity and the avoidance of acidic by‑products that can catalyze side reactions.

Difluorocarbene Yield
Cross-study
85–92% vs. 70–78% (+15 pp avg.)
Higher cyclopropanation yields may support consistent scale-up.
TFDA prepared from Ag salt vs. free acid; styrene derivatives.
Difluorocarbene Cyclopropanation TFDA

Optimal Application Scenarios for Fluorosulfonyldifluoroacetic Acid Silver(I) Salt


One-Step Synthesis of Fluorosulfonyl Ester Libraries in Medicinal Chemistry

For medicinal chemists building sulfonyl fluoride-containing compound collections, FSO₂CF₂COOAg enables direct esterification with alkyl/aryl halides in a single step with isolated yields averaging 78% . This eliminates the two-step acid chloride route and reduces overall processing time.

Copper-Mediated Trifluoromethylation with Reduced Reagent Loading

When scaling up trifluoromethylation of aryl iodides, the silver salt achieves higher yields (82%) at 40% lower stoichiometric excess compared to the methyl ester . This directly lowers the cost per mole of product and simplifies purification.

Preparation of High-Purity TFDA for Difluorocyclopropanation

Researchers requiring reproducible difluorocarbene chemistry should prepare TFDA from the silver salt rather than the free acid, as this route consistently delivers 85–92% cyclopropanation yields across diverse alkenes .

Moisture-Sensitive Workflows Where Copper Salt Hydration Is Problematic

In laboratories without rigorous anhydrous infrastructure, the silver salt's non-hygroscopic nature (mp 158–160 °C, stable at 2–8 °C) avoids the catastrophic yield losses observed with hydrated copper salts, ensuring batch-to-batch reproducibility .

Application
Selection Property
Validation Focus
Fluorosulfonyl ester library synthesis
One-step esterification with alkyl/aryl halides
Isolated yield and halide scope verification
Copper-mediated trifluoromethylation scale-up
Lower stoichiometric demand vs. methyl ester
Yield reproducibility at reduced loading
High-purity TFDA preparation
Consistent difluorocarbene generation from Ag salt
Cyclopropanation yield reproducibility across alkenes
Moisture-sensitive fluorination workflows
Non-hygroscopic solid, stable under ambient storage
Batch-to-batch activity without drying
Quote Request

Request a Quote for Fluorosulfonyldifluoroacetic acid silver(I) salt

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.